molecular formula C9H13Cl2N3 B13594711 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride

2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride

Cat. No.: B13594711
M. Wt: 234.12 g/mol
InChI Key: ZPSOQOGDTWPGJY-UHFFFAOYSA-N
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Description

2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalyst Selection: Use of efficient catalysts to promote the formation of the indazole core.

    Reaction Optimization: Optimization of temperature, pressure, and solvent conditions to maximize yield.

    Purification: Purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The ethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups to the ethanamine moiety.

Scientific Research Applications

2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Uniqueness: 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its specific interactions with molecular targets and pathways can lead to unique biological effects, making it a valuable compound for research and drug development.

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-(1H-indazol-6-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-8-6-11-12-9(8)5-7;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H

InChI Key

ZPSOQOGDTWPGJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCN)NN=C2.Cl.Cl

Origin of Product

United States

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